Compound Description: (S)-2-(Chloro-5-fluoro-indol-l-yl)-1-methylethylamine Fumarate (Ro 60-0175) is a compound that has been investigated as a potential 5-hydroxytryptamine2C (5-HT2C) receptor agonist. [] While initially considered selective for the 5-HT2C receptor, research suggests its effects on hormone secretion (increasing plasma levels of adrenocorticotrophic hormone, oxytocin, and prolactin) may occur through mechanisms independent of 5-HT2C and/or 5-HT2A receptor activation. []
Relevance: While Ro 60-0175 does not share a direct structural resemblance to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol, both compounds have been investigated in research related to serotonin receptors and their potential therapeutic applications. []
Compound Description: 6-chloro-5-methyl-1-[2-(2-methylpyridyl-3-oxy)-pyrid-5-yl carbonyl] indoline (SB 242084) is a compound identified as a 5-HT2C receptor antagonist. [] Studies using SB 242084 to assess the role of 5-HT2C receptors in hormone responses elicited by Ro 60-0175 did not show significant inhibition of hormone level increases. []
Compound Description: (±)-2,3-dimethoxyphenyl-1-[2–4-(piperidine)-methanol] (MDL 100,907) is categorized as a 5-HT2A receptor antagonist. [] Studies investigating its potential to inhibit Ro 60-0175-induced hormone secretion did not show significant inhibition of hormone level increases. []
Relevance: MDL 100,907 shares a structural feature with [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol: the presence of a piperidine ring with a methanol substituent at the 4-position. [] This structural similarity, alongside its activity as a 5-HT2A antagonist, classifies it as a related compound.
Compound Description: 8-hydroxy-2-(di-n-propylamino) tetralin hydrochloride (8-OH-DPAT) is a well-known serotonin 5-HT1A receptor agonist. [] In studies investigating the discriminative stimulus effects of the 5-HT2A receptor agonist 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), 8-OH-DPAT was found to attenuate the effects of DOM in monkeys but not in rats. [] This attenuation was prevented by the 5-HT1A receptor antagonist N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (WAY 100635). []
Relevance: Although 8-OH-DPAT does not directly resemble [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol structurally, its activity at serotonin receptors connects it to the broader context of serotonin research and drug development. []
Compound Description: 3-chloro-4-fluorophenyl-(4-fluoro-4-([(5-methyl-6-methylaminopyridin-2-ylmethyl) amino) methyl] piperidin-1-yl) methanone (F13714) is another compound recognized as a serotonin 5-HT1A receptor agonist. [] Similar to 8-OH-DPAT, F13714 also attenuated the discriminative stimulus effects of DOM in monkeys but not in rats, and this attenuation was prevented by the 5-HT1A receptor antagonist WAY 100635. []
Relevance: F13714 possesses a structural similarity to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol: both compounds contain a piperidine ring with a methanone substituent. [] This structural feature, combined with its role in serotonin research, makes it a relevant related compound.
Compound Description: [(3S,4R)-1-[2-Chloro-6-(trifluoromethyl)benzyl]-3-{[1-(cyclohex-1-en-1-ylmethyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid (2S)-hydroxy(phenyl)acetate (E6130) is a novel, orally available modulator of the CX3C chemokine receptor 1 (CX3CR1). [] It exhibits agonistic activity at CX3CR1, inhibiting fractalkine-induced chemotaxis of human peripheral blood natural killer cells. [] Research suggests it holds promise as a therapeutic agent for inflammatory bowel disease due to its ability to ameliorate inflammation and reduce CX3CR1+ leukocyte trafficking in the gut mucosal membrane. []
Relevance: E6130 contains a 2-chloro-6-(trifluoromethyl)benzyl group directly attached to a piperidine ring, which is structurally analogous to the 2-Chloro-6-fluoro-benzyl group connected to a piperidine ring in [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol. [] This key structural similarity, along with its activity at a chemokine receptor, identifies E6130 as a relevant related compound.
Compound Description: (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) is a high-affinity antagonist of the CXCR3 chemokine receptor. [] It possesses a rigid, elongated structure with two basic groups. [] Studies have identified its binding site on CXCR3, extending from the minor pocket into the major pocket of the transmembrane domains. []
Relevance: VUF11211 shares a crucial structural element with [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol: both feature a 4-chlorobenzyl group directly attached to a piperidine ring. [] This structural similarity, coupled with its activity at a chemokine receptor, makes it a relevant related compound.
Compound Description: 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (5) serves as a key intermediate in the synthesis of paliperidone, an antipsychotropic agent. []
Relevance: While not a direct structural analogue, 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (5) is relevant because it is used in a reaction with 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride (6) to produce Paliperidone. [] The structural similarity between [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol and compound (6) draws a connection to this research and the synthesis of Paliperidone.
Compound Description: 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride (6) is another essential intermediate in the synthesis of paliperidone. [] It reacts with compound (5) in a DBU-catalyzed N-alkylation reaction to produce Paliperidone. []
Relevance: 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride (6) contains a piperidine ring substituted at the 4-position, which is a key structural feature also present in [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol. [] This shared structural element, along with its role in paliperidone synthesis, makes it a relevant related compound.
Compound Description: 2-[3-[4-(2-chloro-6-fluoro-phenyl)-piperidin-1-ylmethyl]-2-(morpholine-4-carbonyl)-indol-1-yl]-acetamide (NiK‐21273) is a novel nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist. [] This compound has been investigated for its potential as a treatment for Parkinson's disease, demonstrating both acute and long-term antiparkinsonian effects. []
Relevance: NiK‐21273 is directly structurally related to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol. It shares the core structure of a piperidine ring with a 2-chloro-6-fluoro-phenyl group at the 4-position. [] The primary difference lies in the additional substituents on the piperidine nitrogen in NiK‐21273.
Compound Description: (3S,4R)-3-{[4-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is the main photodegradation product of Paliperidone. []
Relevance: This compound and [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol share a piperidine ring. [] Additionally, the presence of fluorine in the benzoxazol group of the Paliperidone degradation product mirrors the fluorine in the benzyl group of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol, further connecting them. []
Compound Description: N8-(3-chloro-4-fluoro-phenyl)-N2-(1-methyl-piperidin-4-yl)-pyrimido[5,4-d]pyrimidine-2,8-diamine (BIBX1382) is a selective epidermal growth factor receptor (EGFR) kinase inhibitor. [] It potently inhibits the growth of EGFR-expressing KB cells and has demonstrated activity against established human xenografts in vivo, including vulval and head and neck squamous cell carcinomas. []
Relevance: BIBX1382 and [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol share the structural feature of a 4-substituted piperidine ring. [] While the substituents on the piperidine nitrogen differ, this shared feature makes BIBX1382 a related compound.
Compound Description: (3-chloro-4-fluoro-phenyl)-[6-(4-diethylaminomethyl-piperidin-1yl)-pyrimido[5,4-d]pyrimidin-4-yl]-amine (BIBU1361) is another selective epidermal growth factor receptor (EGFR) kinase inhibitor. [] It effectively blocks EGFR phosphorylation and downstream signaling pathways. [] BIBU1361 also potently inhibits the growth of EGFR-expressing KB cells and has shown activity against human xenografts in vivo. []
Relevance: Similar to BIBX1382, BIBU1361 also contains a 4-substituted piperidine ring, a structural feature shared with [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol. [] The different substituents on the piperidine nitrogen do not negate this key structural similarity, categorizing BIBU1361 as a related compound.
Compound Description: (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol is a promising serotonin 5-HT2A receptor ligand with high potency (Ki = 1.63 nM). [] It exhibits over 300-fold selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes, dopamine D2 receptors, and adrenergic alpha1 and alpha2 receptors. [] Its high potency and selectivity make it a potential candidate for radiolabeling and use in in vivo brain imaging studies. []
Relevance: This compound and [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol belong to the same structural class: both are piperidin-4-yl methanol derivatives. [] The presence of a 4-fluorophenyl substituent on the methanol group in (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol is analogous to the 2-Chloro-6-fluoro-benzyl group in the target compound, highlighting their structural relationship. []
Compound Description: (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine, also referred to as Impurity-1, is a degradation product of paroxetine hydrochloride hemihydrate, an active pharmaceutical ingredient. [] This impurity was detected in samples stressed with hydrochloric acid and hydrogen peroxide. []
Relevance: Impurity-1 shares a core structural component with [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol: a 4-(4-fluorophenyl)piperidine scaffold. [] The presence of chlorine in the benzodioxol group of Impurity-1 mirrors the chlorine in the benzyl group of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol. [] This structural resemblance, alongside its origin as a degradation product of a pharmaceutical compound, establishes it as a related compound.
Compound Description: [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol, also known as Impurity-2, is another degradation product identified in stressed samples of paroxetine hydrochloride hemihydrate. [] Similar to Impurity-1, it was detected in samples exposed to hydrochloric acid and hydrogen peroxide. []
Relevance: Impurity-2 exhibits a direct structural resemblance to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol. Both compounds share a 4-(4-fluorophenyl)piperidin-3-yl]methanol core structure. [] The primary difference lies in the absence of the 2-chloro and 6-fluoro substituents on the benzene ring in Impurity-2.
Overview
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and a methanol group. This compound is identified by the CAS number 1241009-43-7 and has gained attention for its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both chlorine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
Classification
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. Piperidine compounds often serve as scaffolds in drug development due to their ability to interact with various biological targets. The specific substitution pattern of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol contributes to its unique chemical properties and potential therapeutic applications.
Synthesis Analysis
Methods
The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 2-chloro-6-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine, resulting in the formation of [1-(2-Chloro-6-fluoro-benzyl)-piperidine].
Reduction: The resulting piperidine derivative is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol.
Technical Details
The reaction conditions may include the use of solvents such as dichloromethane or ethanol, along with catalysts like triethylamine to facilitate the nucleophilic substitution. The reduction step typically requires an inert atmosphere to prevent oxidation of sensitive intermediates.
Molecular Structure Analysis
Structure
The molecular formula for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol is C13H16ClFNO, and it has a molecular weight of approximately 257.73 g/mol. The structure features:
A piperidine ring.
A 2-chloro-6-fluorobenzyl substituent.
A hydroxymethyl group (-CH2OH) attached to the nitrogen atom of the piperidine ring.
Data
The compound's structural characteristics contribute to its reactivity and interaction with biological systems. Notably, the presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's lipophilicity and binding affinity to various receptors.
Chemical Reactions Analysis
Reactions
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield secondary or tertiary alcohols.
Substitution: The methanol group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under basic conditions.
Technical Details
Common reagents for these reactions include:
Oxidizing agents such as potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Nucleophiles such as amines or thiols can be employed for substitution reactions.
The major products from these reactions depend on specific conditions and reagents used, highlighting the versatility of this compound in synthetic applications.
Mechanism of Action
The mechanism of action for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets within biological systems. The chloro and fluoro substituents enhance its binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring serves as a scaffold that allows interactions with various biological macromolecules, influencing their function.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol include:
Molecular Weight: Approximately 257.73 g/mol.
Melting Point: Not readily available but typically determined through experimental methods.
Chemical Properties
Chemical properties include:
Reactivity towards nucleophiles due to the presence of the methanol group.
Ability to undergo oxidation and reduction reactions.
These properties make it suitable for various synthetic applications in organic chemistry.
Applications
Scientific Uses
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol is utilized in several scientific contexts:
Synthesis Intermediate: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: Due to its unique structure, it is studied for potential interactions with biological targets, contributing to drug discovery efforts.
The compound's versatility in chemical reactions makes it an important tool in synthetic organic chemistry, particularly in developing new therapeutic agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.